Erythro-DL-β-Hydroxynorvaline
Description
Structural Definition and IUPAC Nomenclature
Erythro-dextro-levo-β-hydroxynorvaline belongs to the class of organic compounds known as alpha amino acids, specifically characterized as a non-proteinogenic amino acid derivative. The compound's official IUPAC nomenclature is designated as 2-amino-3-hydroxypentanoic acid, reflecting its fundamental structural components. The molecular formula is established as C₅H₁₁NO₃, with a corresponding molecular weight of 133.15 grams per mole. The structural architecture features an amino group (-NH₂) attached to the alpha carbon, a hydroxyl group (-OH) positioned on the β-carbon, and a characteristic side chain that distinguishes it from other amino acid derivatives.
The compound exhibits a specific stereochemical configuration denoted by the "erythro" designation, which refers to the spatial arrangement of functional groups around the chiral centers within the molecule. This stereochemical specification distinguishes the compound from its threo counterpart and influences its biological activity and interactions with various enzymatic systems. The dextro-levo notation indicates that the compound exists as a racemic mixture containing both enantiomeric forms in equal proportions.
The structural representation reveals a pentanoic acid backbone with amino and hydroxyl substituents positioned at the second and third carbon positions, respectively. The InChI key for this compound is documented as LGVJIYCMHMKTPB-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications. The compound's three-dimensional structure contributes significantly to its solubility characteristics and reactivity patterns in biochemical pathways.
Historical Discovery and Early Characterization Studies
The historical development of erythro-dextro-levo-β-hydroxynorvaline synthesis can be traced back to significant research contributions in the mid-20th century. Notable early work was conducted by Sunko and Kisić in 1955, who developed a synthesis methodology for dextro-levo-α-amino-β-hydroxy-valeric acid, also known as hydroxynorvaline. Their research applied methodological approaches previously established by Pfister and colleagues for threonine synthesis, adapting these techniques for the preparation of the hydroxynorvaline derivative starting from ethyl β-keto-valerate.
The 1955 synthesis work demonstrated that the resulting product consisted primarily of the threo-isomer, as indicated by melting point determinations of both the hydroxynorvaline compound and its N-benzoyl derivative. This early characterization provided foundational understanding of the stereochemical properties and physical characteristics of the compound. The research represented part of a broader scientific effort to explore and synthesize various amino acid derivatives beyond those naturally occurring in biological systems.
Subsequent developments in the field included optical resolution studies conducted by Yamada and Okawa in 2007, focusing on β-hydroxynorvaline separation techniques. Their work successfully demonstrated the separation of β-hydroxy-dextro-levo-norvaline into its constituent diastereoisomers through fractional crystallization methods using 2-propanol as p-toluenesulfonic acid salts. The resolution process was further extended using Vogler's method, employing diastereoisomers of N-benzyloxycarbonyl dextro-levo-amino acid and L-tyrosine hydrazide to achieve separation into four distinct stereoisomers.
Taxonomic Classification Within β-Hydroxy Amino Acids
Erythro-dextro-levo-β-hydroxynorvaline is classified within the specialized category of β-hydroxy amino acids, which are distinguished by the presence of a hydroxyl group attached to the β-carbon of the amino acid backbone. This classification places the compound among γ-hydroxy-α-amino acids, a group recognized for their unique structural features and biological significance. The taxonomic hierarchy positions these compounds as non-proteinogenic amino acid derivatives, distinguishing them from the twenty standard amino acids incorporated into proteins during translation processes.
The broader classification system places erythro-dextro-levo-β-hydroxynorvaline within the kingdom of organic compounds, specifically under the super class of organic acids and derivatives. More precisely, it belongs to the class of carboxylic acids and derivatives, with further subdivision into amino acids, peptides, and analogues. The direct parent classification identifies it as an alpha amino acid, while alternative parent classifications may include various substituent-based categorizations.
Within the molecular framework classification, the compound is categorized as an aliphatic acyclic compound, reflecting its linear carbon chain structure without cyclic components. This classification system provides a systematic approach to understanding the compound's chemical relationships and properties relative to other amino acid derivatives. The non-proteinogenic designation specifically indicates that this compound is not naturally incorporated into proteins through standard ribosomal translation mechanisms, distinguishing it from the genetically encoded amino acids.
Comparative Analysis with Proteinogenic Amino Acids
The comparative analysis between erythro-dextro-levo-β-hydroxynorvaline and proteinogenic amino acids reveals fundamental differences in structure, function, and biological incorporation mechanisms. Proteinogenic amino acids are defined as those amino acids incorporated biosynthetically into proteins during translation from RNA, encompassing twenty standard amino acids plus two additional amino acids (selenocysteine and pyrrolysine) that can be incorporated through special translation mechanisms. In contrast, erythro-dextro-levo-β-hydroxynorvaline is classified as a non-proteinogenic amino acid that is not incorporated into proteins through standard cellular machinery.
The structural comparison reveals that while proteinogenic amino acids maintain basic structural components including an amine group, carboxyl group, and variable side chains, erythro-dextro-levo-β-hydroxynorvaline possesses additional hydroxyl functionality that distinguishes it from standard amino acids. This additional hydroxyl group on the β-carbon creates unique chemical properties and reactivity patterns not found in the twenty standard proteinogenic amino acids. The presence of this β-hydroxyl group influences the compound's hydrophilicity, hydrogen bonding capacity, and potential for participation in specific biochemical reactions.
| Property | Erythro-DL-β-Hydroxynorvaline | Standard Proteinogenic Amino Acids |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₃ | Variable (C₂H₅NO₂ to C₁₁H₁₂N₂O₂) |
| Molecular Weight | 133.15 g/mol | 75.07-204.23 g/mol |
| Protein Incorporation | No | Yes |
| Hydroxyl Groups | 1 (β-position) | Variable (0-2) |
| Chirality | Racemic mixture | Predominantly L-form |
| Natural Occurrence | Not naturally occurring | Naturally occurring |
The functional differences extend to biological roles and applications. Proteinogenic amino acids serve as fundamental building blocks for protein synthesis and participate in essential metabolic pathways, while erythro-dextro-levo-β-hydroxynorvaline functions primarily as a research compound and potential pharmaceutical intermediate. The compound's inability to be incorporated into proteins through standard translation mechanisms means it does not compete directly with proteinogenic amino acids in protein synthesis processes, though it may interact with amino acid recognition systems in other contexts.
Research has demonstrated that erythro-dextro-levo-β-hydroxynorvaline can serve as a substrate for certain enzymatic systems, exhibiting kinetic parameters that suggest recognition by amino acid-processing enzymes. Studies have shown that the compound displays a Km value of 0.5 mM in specific enzymatic reactions, indicating moderate substrate affinity. This enzymatic recognition capability distinguishes it from many other non-proteinogenic compounds and suggests potential applications in biochemical research and biotechnology applications.
Properties
Molecular Weight |
149.15 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Medical Research Applications
1.1 Biomarker Discovery in β-Thalassemia
Recent studies have identified EHNV as a significant metabolite in the context of β-thalassemia (β-TH), a hereditary hemolytic anemia characterized by ineffective erythropoiesis and systemic iron overload. In a quasi-targeted metabolomics analysis, EHNV was found to be upregulated in peripheral blood cells of β-TH mouse models compared to wild-type controls. This suggests its potential role as a biomarker for diagnosing and monitoring β-TH . The identification of EHNV alongside other metabolites like N-acetyl-DL-phenylalanine and alpha-muricholic acid highlights its importance in metabolic profiling and therapeutic targeting.
1.2 Inhibitory Effects on Protein Translation
EHNV has been studied for its effects on protein translation fidelity. It acts as an unnatural amino acid, influencing the acyl-tRNA editing process. This property makes it valuable for investigating mechanisms of translation fidelity and potential errors in protein synthesis, which can lead to various diseases .
1.3 Role in Collagen Production
Research has indicated that EHNV may impact collagen biosynthesis. A study demonstrated that hydroxynorvaline analogs inhibited the proteolytic processing of pre-prolactin, leading to its accumulation in rat pituitary cells. This suggests that EHNV could play a role in modulating collagen production and degradation, which is crucial for understanding connective tissue disorders .
Synthetic Biology Applications
2.1 Enzymatic Synthesis of γ-Hydroxy-α-amino Acids
EHNV is utilized in synthetic biology for the enzymatic synthesis of γ-hydroxy-α-amino acids through tandem aldol addition-transamination reactions. These reactions are significant for producing chiral compounds that serve as intermediates in pharmaceutical synthesis . The ability to generate these compounds efficiently opens avenues for developing new drugs with specific biological activities.
2.2 Enhancing Antimicrobial Resistance Studies
In studies focusing on bacterial resistance, particularly with Escherichia coli, EHNV has been shown to influence resistance mechanisms against various antibacterial agents. The compound's interaction with cellular pathways provides insights into how bacteria adapt and develop resistance, which is critical for designing effective antibiotics .
Therapeutic Potential
3.1 Drug Development for Hemoglobin Disorders
The binding capacity of EHNV to hemoglobin has been explored through molecular docking studies, indicating its potential as a therapeutic candidate for hemoglobin disorders like β-thalassemia . By targeting specific metabolic pathways, EHNV could help ameliorate symptoms or improve outcomes in patients with these conditions.
3.2 Investigating Metabolic Disorders
EHNV's role in metabolic pathways related to amino acid metabolism positions it as a candidate for further research into metabolic disorders. Its effects on amino acid profiles could provide new insights into conditions such as phenylketonuria or maple syrup urine disease, where amino acid metabolism is disrupted .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Homoserine
Homoserine (C₄H₉NO₃, CAS: 672-15-1), a γ-hydroxy amino acid, shares functional similarities with Erythro-DL-β-Hydroxynorvaline but differs in structure and reactivity:
Homoserine’s lactonization contrasts with this compound’s acid-induced degradation, highlighting divergent chemical behaviors despite both being hydroxylated amino acids.
Comparison with Ornithine
Ornithine (C₅H₁₂N₂O₂, CAS: 70-26-8) is a key intermediate in the urea cycle and a precursor in polyamine biosynthesis. While structurally distinct, it is linked to this compound through synthetic pathways:
- Synthesis: Hydroxynorvaline is produced alongside ornithine via NaNO₂-mediated deamination of polyornithine .
- Function: Ornithine is metabolically stable, whereas hydroxynorvaline undergoes pH-dependent transformations (e.g., to chloronorvaline or proline) .
Stability and Reactivity Under Different Conditions
This compound exhibits unique reactivity:
- Acidic Conditions: Converts to chloronorvaline (via HCl addition) and further cyclizes to proline in basic environments .
- Neutral/Basic Conditions : Remains stable, enabling its use in enzymatic assays for hn⁶A biosynthesis .
This pH sensitivity distinguishes it from structurally similar amino acids like valine or threonine, which lack such pronounced acid-catalyzed degradation pathways.
Data Tables and Comparative Analysis
Table 1: Physicochemical Properties
Table 2: Functional Roles
Preparation Methods
Enzymatic Tandem Aldol Addition–Transamination
This method involves a two-step enzymatic cascade in a single reaction vessel:
Step 1: Aldol Addition
A suitable aldehyde or ketone substrate undergoes an aldol addition catalyzed by an aldolase enzyme, forming a β-hydroxy carbonyl intermediate.Step 2: Transamination
The intermediate is then converted into the amino acid by a transaminase enzyme, which introduces the amino group at the α-position.
This one-pot process offers:
- High stereoselectivity due to enzyme specificity.
- Mild reaction conditions.
- Potential for scalability and green chemistry benefits.
Organocatalytic and Biocatalytic Sequential Synthesis
Simon et al. (2014) reported a method combining organocatalysis and enzymatic reduction:
- Organocatalytic Mannich Reaction : Constructs the carbon skeleton and establishes the initial stereocenter.
- Enzymatic Ketone Reduction : Reduces a ketone intermediate to the β-hydroxy group with stereochemical control.
- The process can be integrated into a one-pot reaction using isopropanol as both solvent and reducing agent.
This approach allows access to all four stereoisomers of γ-hydroxynorvaline derivatives with excellent yields and stereocontrol.
Asymmetric Synthesis via Chiral Metal Complexes and Alkylation
Belokon and colleagues developed asymmetric syntheses using chiral nickel(II) Schiff base complexes of glycine or alanine:
- The glycine complex undergoes electrophilic alkylation to introduce side chains.
- Diastereoselectivity is moderate, and yields are good.
- This method can be adapted to prepare various substituted amino acids, including β-hydroxy derivatives.
Derivatization of Glycine and Related Templates
Williams’ group demonstrated asymmetric syntheses involving:
- Electrophilic alkylation of oxazinone derivatives as chiral templates.
- Sequential alkylations and ozonolysis to introduce hydroxyl and amino functionalities.
- Final reduction and deprotection steps yield the target amino acid.
This multi-step approach provides good enantioselectivity and is adaptable to complex amino acid derivatives.
Comparative Data Table of Preparation Methods
| Methodology | Key Steps | Stereoselectivity | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Enzymatic Aldol Addition–Transamination | Aldol addition + transamination | High (enzyme-controlled) | Moderate to high | Mild conditions, eco-friendly | Requires enzyme availability |
| Organocatalytic + Biocatalytic | Mannich reaction + enzymatic reduction | Excellent (all stereoisomers) | High (up to >90%) | One-pot, stereocontrol, scalable | Multi-step, requires catalyst design |
| Chiral Ni(II) Schiff Base Alkylation | Alkylation of glycine complex | Moderate | Good (varies) | Versatile for various amino acids | Moderate stereoselectivity |
| Glycine Derivatization via Oxazinone | Electrophilic alkylation + ozonolysis | Good | Good | High enantioselectivity | Multi-step, complex intermediates |
Research Findings and Notes
- Enzymatic methods provide superior stereoselectivity and environmental benefits but depend on enzyme availability and stability.
- Combining organocatalysis and biocatalysis enables access to all stereoisomers with high yields, useful for detailed stereochemical studies and pharmaceutical applications.
- Metal complex-mediated alkylations offer a broad scope but may require optimization to improve stereoselectivity.
- Derivatization of glycine remains a foundational approach, especially when combined with chiral auxiliaries, allowing for tailored synthesis of unusual amino acids.
Q & A
Q. What mechanisms underlie Hnv’s anti-herpetic effects, and how can these be mechanistically dissected?
- Methodological Answer :
- Viral Replication Assays : Treat HSV-1-infected ICR mice with Hnv (10 mg/kg) and trifluridine. Quantify viral titers via plaque assays and compare to 2-deoxyglucose controls .
- Pathway Analysis : Use RNA-seq to identify Hnv-induced changes in glycoprotein synthesis pathways (e.g., downregulation of UL39 ribonucleotide reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
